

aminomethylphosphonic acid as a glyphosate metabolite in soil

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methylaminomethylphosphonic acid*

Cat. No.: *B140830*

[Get Quote](#)

An In-depth Technical Guide on Aminomethylphosphonic Acid (AMPA) as a Glyphosate Metabolite in Soil

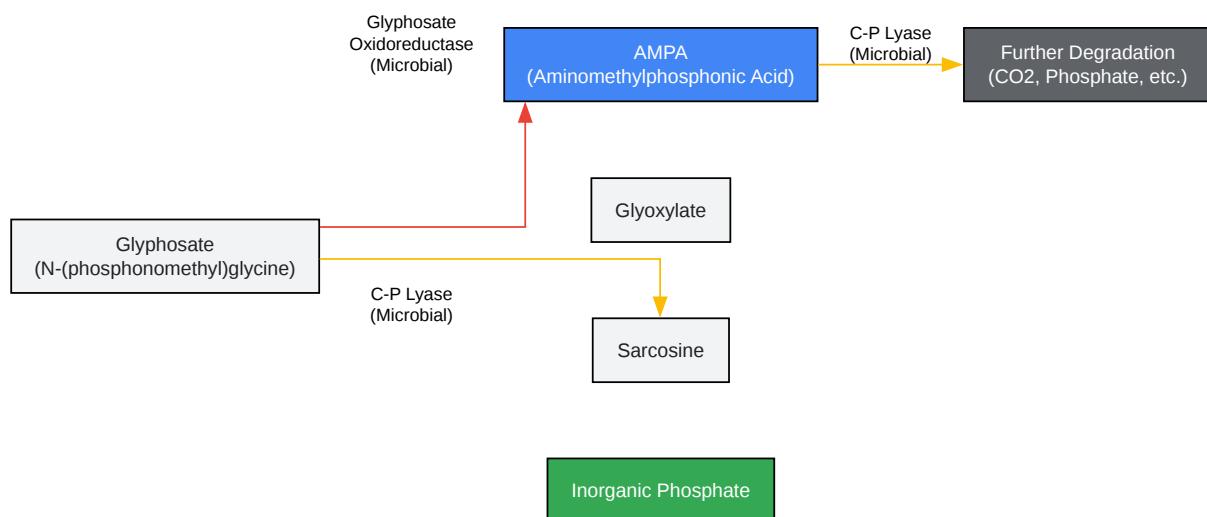
Introduction

Glyphosate (N-(phosphonomethyl)glycine) is the most widely used broad-spectrum herbicide globally.^[1] Upon its application, glyphosate undergoes degradation in the soil, primarily forming aminomethylphosphonic acid (AMPA) as its major metabolite.^{[2][3]} AMPA itself is of significant environmental interest because it is often more persistent and mobile than its parent compound, leading to concerns about its accumulation in soil and potential for transport into water systems.^{[4][5][6]} This technical guide provides a comprehensive overview of AMPA's formation, environmental fate, and analytical determination in soil, targeted at researchers, scientists, and professionals in related fields.

Formation of AMPA in Soil

AMPA is formed from glyphosate through two primary degradation pathways in the soil environment: microbial degradation and abiotic degradation.

Microbial Degradation


The dominant pathway for glyphosate degradation in soil is through microbial activity.^{[6][7]} The primary enzymatic route involves the cleavage of the C-N bond in the glyphosate molecule by

the enzyme glyphosate oxidoreductase, found in various soil microorganisms.[8][9] This process yields AMPA and glyoxylate.[9][10] Some bacteria can further metabolize AMPA, using it as a source of phosphorus, which involves a C-P lyase enzyme to generate inorganic phosphorus and methylamine.[9] However, in many cases, AMPA is not readily metabolized and can accumulate.[9]

Another, less common, microbial pathway involves the enzyme C-P lyase, which cleaves the C-P bond of glyphosate directly to produce sarcosine and inorganic phosphate.[10]

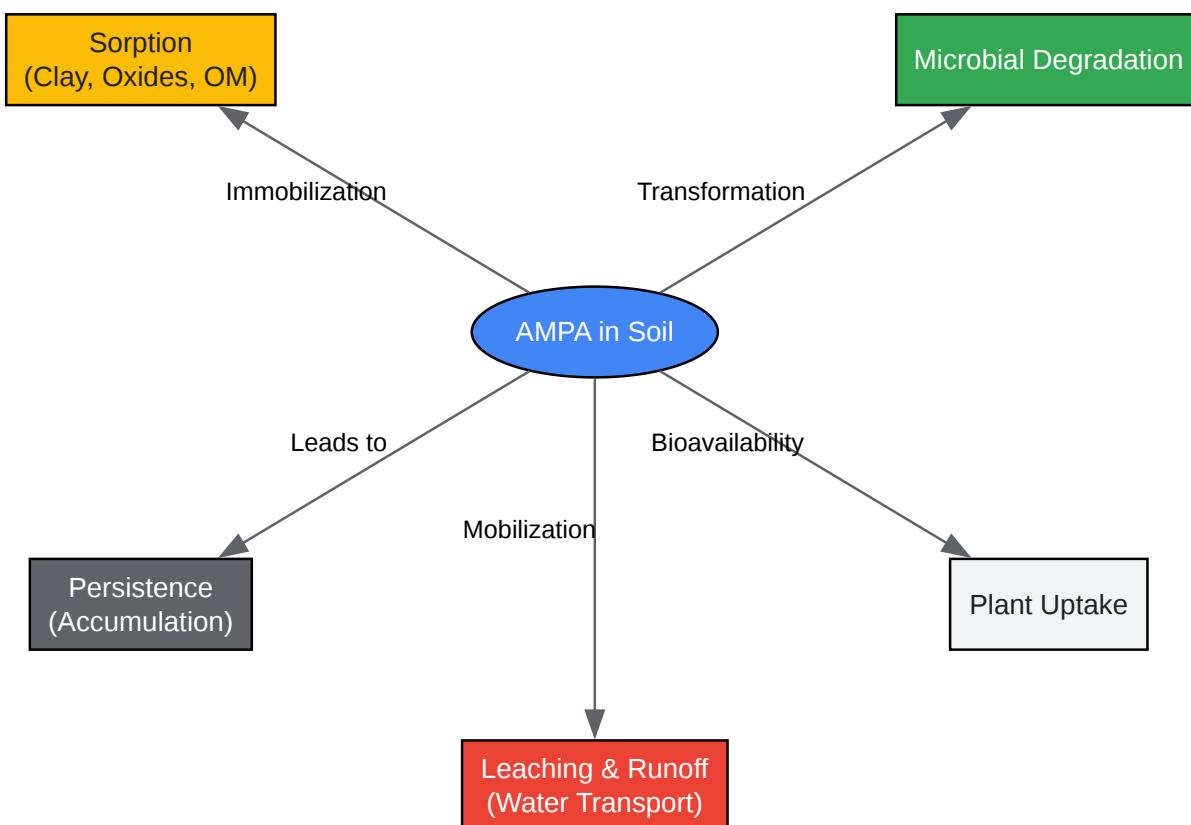
Abiotic Degradation

While microbial action is the main driver, abiotic processes can also contribute to the transformation of glyphosate to AMPA.[11] Studies have shown that certain metals and metal oxides, such as birnessite, can catalyze the degradation of glyphosate to AMPA.[2][3][12] This abiotic pathway can occur on the surfaces of metallic ions or minerals present in the soil.[2][3]

[Click to download full resolution via product page](#)

Caption: Primary microbial degradation pathways of glyphosate in soil.

Environmental Fate and Behavior of AMPA in Soil


The environmental behavior of AMPA is complex and governed by its persistence, sorption to soil particles, and mobility.

Persistence and Half-Life

AMPA is generally more persistent in the soil than glyphosate.^{[4][8]} Its half-life (DT50) can vary widely, from 23 to as long as 958 days, depending on soil properties and environmental conditions.^{[8][13]} In contrast, glyphosate's half-life is typically shorter, ranging from 1 to 197 days.^[8] This difference in persistence can lead to the accumulation of AMPA in soils with repeated glyphosate applications.^{[6][13]} Factors that influence persistence include temperature, soil moisture, pH, and microbial activity.^[11] Degradation is generally slower under colder and drier conditions.^[11]

Sorption and Mobility

AMPA exhibits strong adsorption to soil particles, particularly to clay minerals, iron (Fe) and aluminum (Al) oxides, and organic matter.^{[5][14]} This high sorption affinity is a primary factor limiting its mobility and leaching potential.^[14] However, despite its strong binding, AMPA is water-soluble and can be transported through the soil profile, particularly under specific conditions such as heavy rainfall events shortly after application or in soils with preferential flow paths like macropores.^{[14][15]} The presence of phosphate from fertilizers can also increase the mobility of AMPA by competing for the same sorption sites on soil particles.^{[16][17]}

[Click to download full resolution via product page](#)

Caption: Conceptual model of factors affecting the fate of AMPA in soil.

Impact on Soil Microbial Communities

The accumulation of glyphosate and AMPA in soil can potentially impact microbial communities. [8] While some studies suggest a negligible impact on overall microbial activity, others indicate that AMPA can alter the composition and diversity of these communities.[18][19] Given the critical role of microbes in soil fertility and nutrient cycling, these potential disruptions are an area of ongoing research.[4]

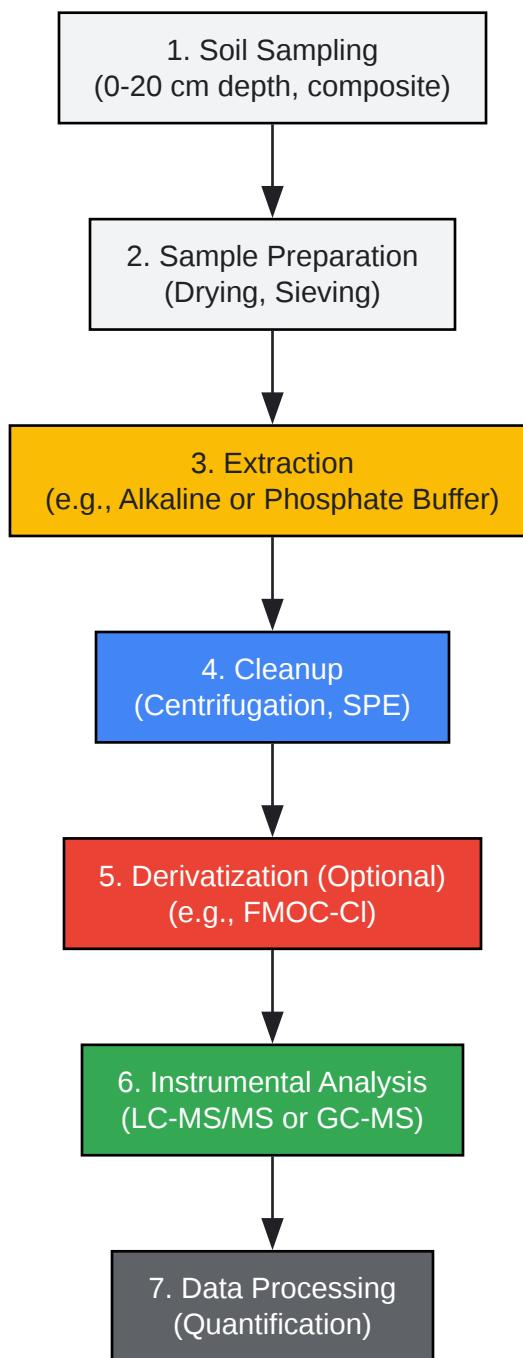
Quantitative Data Summary

The concentration and persistence of AMPA in soil are highly variable. The following tables summarize data from various studies.

Table 1: Concentration of Glyphosate and AMPA in Agricultural Soils from Various Studies

Location/Stud y	Soil Type/Crop	Glyphosate Conc. (µg/kg)	AMPA Conc. (µg/kg)	Citation
Argentina	Cultivated Soils	35 - 1502	299 - 2256	[7][20]
Australia	Various Crop Soils	50 - 1200	50 - 1200	[21]
Quebec, Canada	Field Crop Soils	Avg: 160	Avg: 370	[19]

| Hidalgo, Mexico | Crop Fields | Not Detected - 4.358 | Not Detected - 4.358 | [22] |


Table 2: Dissipation Half-Life (DT50) of Glyphosate and AMPA in Soil

Compound	DT50 Range (days)	Conditions/Notes	Citation
Glyphosate	1 - 197	Varies with soil type and climate	[8][13]
Glyphosate	7 - 130	On-site estimates	[8]
Glyphosate	1.5 - 53.5	Dependent on temperature (5-30°C)	[11]
AMPA	23 - 958	Generally more persistent than glyphosate	[8][13]

| AMPA | 26.4 - 44.5 | At 30°C | [11] |

Analytical Methodologies for AMPA Detection in Soil

The analysis of AMPA in soil is challenging due to its high polarity, low molecular weight, and strong affinity for the soil matrix.[22] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and reliable technique.[23]

[Click to download full resolution via product page](#)

Caption: Generalized experimental workflow for AMPA analysis in soil.

Experimental Protocols

Protocol 1: Alkaline Extraction with SPE Cleanup and LC-MS/MS Analysis This method is effective for various soil types and utilizes a strong base to desorb glyphosate and AMPA from soil particles.[\[21\]](#)

- Sample Weighing: Weigh 2.5 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
- Internal Standard Spiking: Add isotope-labeled internal standards (e.g., ^{13}C , ^{15}N -glyphosate and AMPA) to the sample, vortex, and let it equilibrate overnight.
- Extraction: Add a specific volume of 0.6 M potassium hydroxide (KOH) solution. Shake vigorously for a set time (e.g., 1-2 hours).[\[21\]](#)
- Centrifugation: Centrifuge the sample at high speed (e.g., 3000-4000 rpm) for 10-15 minutes.[\[23\]](#)
- Cleanup (Solid Phase Extraction - SPE):
 - Condition a mixed-mode SPE cartridge (e.g., Bond Elut Plexa PAX) according to the manufacturer's instructions.[\[21\]](#)
 - Load the supernatant from the previous step onto the cartridge.
 - Wash the cartridge with appropriate solvents (e.g., methanol, water) to remove interferences.
 - Elute the analytes (glyphosate and AMPA) with an acidic solvent (e.g., formic acid in methanol).
- Analysis (LC-MS/MS): Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase. Inject the final extract into the LC-MS/MS system for analysis.[\[21\]](#) A Hypercarb column is often used for separation without derivatization.[\[21\]](#)

Protocol 2: Phosphate Buffer Extraction with Derivatization and LC-MS/MS Analysis This method uses a phosphate buffer to extract the analytes, followed by derivatization to enhance chromatographic retention and detection.[\[23\]](#)

- Extraction:
 - Weigh 2-5 g of soil into a centrifuge tube.
 - Add a phosphate buffer solution (e.g., 0.1 M KH_2PO_4).[\[24\]](#)

- Shake or sonicate for 30 minutes.[24]
- Add dichloromethane (CH_2Cl_2) to remove organic interferences and centrifuge.[23]
- Derivatization:
 - Take an aliquot of the aqueous supernatant.
 - Add borate buffer to adjust the pH.[23]
 - Add the derivatizing agent, 9-fluorenylmethyl-chloroformate (FMOC-Cl), and let the reaction proceed overnight at room temperature.[23]
 - Acidify the solution (e.g., with HCl) to pH ~1.5.[23]
- Cleanup: Perform a liquid-liquid extraction with a non-polar solvent like dichloromethane to remove excess FMOC-Cl.[23]
- Analysis (LC-MS/MS): Filter the final aqueous phase and inject it into the UPLC-MS/MS system.[23]

Protocol 3: GC-MS Analysis with Derivatization Gas chromatography requires a derivatization step to make the non-volatile glyphosate and AMPA suitable for analysis.[25]

- Extraction: Follow an extraction procedure similar to Protocol 1 or 2. The extract must be thoroughly dried.
- Derivatization:
 - Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to the dried extract.[25]
 - Heat the sample (e.g., at 60 °C for 30-45 minutes) to complete the reaction, which replaces active hydrogens with silyl groups, increasing volatility.[25]
- Analysis (GC-MS): Inject the derivatized sample into the GC-MS system. The analytes (e.g., AMPA-3TMS) are separated on the GC column and detected by the mass spectrometer.[25]

Table 3: Comparison of Analytical Method Performance for AMPA Detection in Soil

Method	Limit of Quantification (LOQ)	Recovery (%)	Notes	Citation
LC-MS/MS (Direct, Hypercarb)	0.05 mg/kg (50 µg/kg)	91 - 118	No derivatization required.[21]	[21]
LC-MS/MS (FMOC Derivatization)	2.08 µg/kg	93 - 99	Good for complex matrices.[23]	[22]
GC-MS (BSTFA Derivatization)	0.0018 mg/kg (1.8 µg/kg)	Not specified	Requires volatile derivatives.[25]	[26]

| LC-MS/MS (Simple Aqueous Extraction) | 0.61 mg/kg (610 µg/kg) | >80 | Minimal sample cleanup.[27] | [27] |

Conclusion

Aminomethylphosphonic acid is a key and persistent metabolite of glyphosate in the soil environment. Its formation is primarily driven by microbial degradation, and its fate is controlled by a complex interplay of strong sorption to soil particles and potential for mobilization under certain conditions. The tendency of AMPA to persist longer than glyphosate highlights the importance of including it in environmental monitoring and risk assessment studies. While analytical methods for its detection in soil are well-established, they require careful optimization of extraction and cleanup steps to overcome matrix interference and ensure accurate quantification. Further research is needed to fully understand the long-term ecological impacts of AMPA accumulation on soil health and microbial ecosystems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Glyphosate and its degradation product AMPA occur frequently and widely in U.S. soils, surface water, groundwater, and precipitation | U.S. Geological Survey [usgs.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alanplewis.com [alanplewis.com]
- 4. AMPA: The Hidden Glyphosate Breakdown Hazard [nomoreglyphosate.nz]
- 5. AminoMethylPhosphonic acid (AMPA) in natural waters: Its sources, behavior and environmental fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of glyphosate degradation in a soil microcosm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. research.unipd.it [research.unipd.it]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Impacts of Cropping Systems on Glyphosate and Aminomethylphosphonic Acid Contents and Microbial Community in Field Crop Soils in Quebec (Canada) [mdpi.com]
- 20. Environmental fate of glyphosate and aminomethylphosphonic acid in surface waters and soil of agricultural basins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. mdpi.com [mdpi.com]
- 23. alanplewis.com [alanplewis.com]

- 24. researchgate.net [researchgate.net]
- 25. dfba632ed2.clvaw-cdnwnd.com [dfba632ed2.clvaw-cdnwnd.com]
- 26. Comparative Study of Glyphosate and AMPA Determination in Environmental Samples by Two Green Methods [scirp.org]
- 27. Simplified analysis of glyphosate and aminomethylphosphonic acid in water, vegetation and soil by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [aminomethylphosphonic acid as a glyphosate metabolite in soil]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b140830#aminomethylphosphonic-acid-as-a-glyphosate-metabolite-in-soil>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com